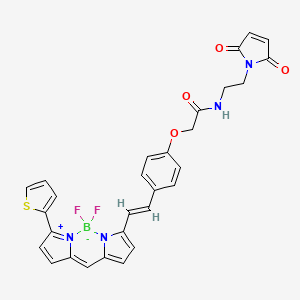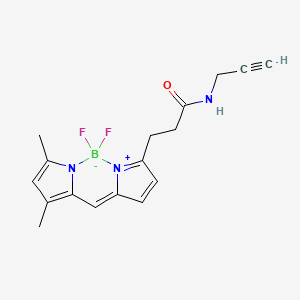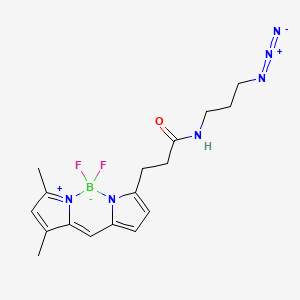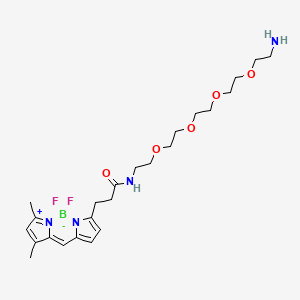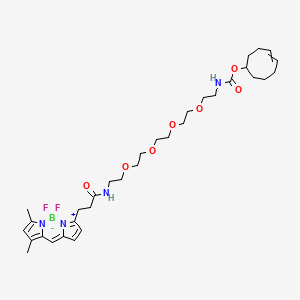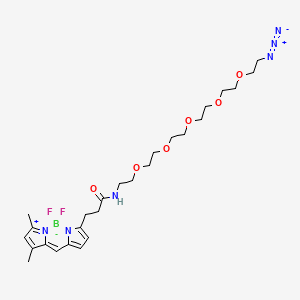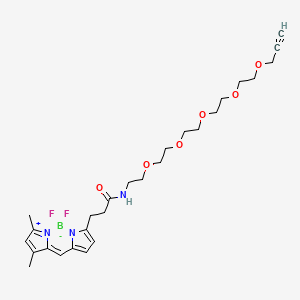
BGC20-1531Hydrochloride
Descripción general
Descripción
BGC20-1531Hydrochloride, also known as PGN 1531, is a potent and selective prostanoid EP4 receptor antagonist . It has potential for the research of migraine headache .
Molecular Structure Analysis
The molecular formula of BGC20-1531Hydrochloride is C26H25ClN2O6S . The InChI code isInChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25 (17)35 (30,31)28-26 (29)24-14-20 (18 (2)34-24)16-33-21-10-8-19 (9-11-21)23-13-12-22 (32-3)15-27-23;/h4-15H,16H2,1-3H3, (H,28,29);1H . The Canonical SMILES is CC1=CC=CC=C1S (=O) (=O)NC (=O)C2=CC (=C (O2)C)COC3=CC=C (C=C3)C4=NC=C (C=C4)OC.Cl . Physical And Chemical Properties Analysis
BGC20-1531Hydrochloride has a molecular weight of 529.0 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass is 528.1121854 g/mol and the monoisotopic mass is 528.1121854 g/mol . The topological polar surface area is 116 Ų .Aplicaciones Científicas De Investigación
Prostanoid Receptor Research
BGC20-1531Hydrochloride is a high affinity and selective EP4 antagonist . It exhibits >2500-fold selectivity for EP4 over EP2 and EP3 . This makes it a valuable tool in the study of prostanoid receptors, particularly in understanding the role and function of the EP4 receptor.
Ion Channel Research
BGC20-1531Hydrochloride is also selective over a range of other prostanoid receptors, ion channels, transporters, and enzymes . This suggests that it could be used in the study of these biological structures and their functions.
Vasodilation Studies
BGC20-1531Hydrochloride has been shown to inhibit PGE2-induced vasodilation of middle cerebral and meningeal arteries in vitro . This suggests a potential application in the study of vasodilation and related cardiovascular phenomena.
In Vivo Blood Flow Research
In addition to its in vitro applications, BGC20-1531Hydrochloride has also been shown to inhibit carotid blood flow in vivo . This suggests potential applications in the study of blood flow and related physiological processes in living organisms.
Drug Development
Given its high affinity and selectivity for the EP4 receptor, BGC20-1531Hydrochloride could potentially be used in the development of drugs targeting this receptor. Its oral bioavailability further enhances its potential in this regard .
Compound Libraries
BGC20-1531Hydrochloride is also offered as part of compound libraries . This suggests its use in high-throughput screening for drug discovery and development.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BGC20-1531Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




